molecular formula C13H11FN2O2 B11726303 4-fluoro-N-[(4-nitrophenyl)methyl]aniline

4-fluoro-N-[(4-nitrophenyl)methyl]aniline

Cat. No.: B11726303
M. Wt: 246.24 g/mol
InChI Key: RYRJCCFCAVXUBL-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H11FN2O2. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-nitrophenylmethyl group and the benzene ring is substituted with a fluorine atom at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-nitrophenyl)methyl]aniline typically involves the reaction of 4-fluoronitrobenzene with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-fluoro-N-[(4-aminophenyl)methyl]aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products

Scientific Research Applications

4-fluoro-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-methylaniline: Similar structure but lacks the nitro group.

    4-fluoronitrobenzene: Lacks the aniline moiety.

    4-nitroaniline: Lacks the fluorine substitution.

Uniqueness

4-fluoro-N-[(4-nitrophenyl)methyl]aniline is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties.

Biological Activity

4-Fluoro-N-[(4-nitrophenyl)methyl]aniline (C13H12FN3O2) is an organic compound notable for its unique structure, which includes a fluorine atom and a nitro group attached to an aniline framework. Its potential applications in pharmaceuticals and chemical synthesis stem from the electronic properties imparted by these substituents. This article explores the biological activity of this compound, focusing on its interaction with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Fluorine Atom : Enhances lipophilicity and can influence the compound's pharmacokinetics.
  • Nitro Group : Often associated with biological activity, particularly in anticancer and antimicrobial properties.
PropertyValue
Molecular FormulaC13H12FN3O2
Molecular Weight251.25 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in treating diseases such as cancer.
  • Receptor Binding : Studies suggest that it may bind to mutated forms of epidermal growth factor receptors (EGFR), potentially offering therapeutic benefits in oncology.

Anticancer Activity

Investigations into the anticancer properties of this compound have highlighted its efficacy against specific cancer cell lines. For instance, it has been shown to inhibit cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent.

  • Case Study : A study involving the treatment of A549 lung cancer cells demonstrated that this compound reduced cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 15 µM .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary results indicate that it exhibits significant inhibition against various bacterial strains:

  • Example Results :
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
    • Escherichia coli : MIC of 75 µg/mL.

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-FluoroanilineAniline with a fluorine substituentSimpler structure; lacks nitro group
4-NitrophenylmethanolContains a hydroxyl groupMore polar; different solubility properties
N-(4-nitrophenyl)-N-methylamineMethylamine derivative with nitroSimilar biological activity; less steric hindrance
2-Fluoro-N-methylanilineFluorinated methylated anilineDifferent position of fluorine; altered reactivity

The presence of both fluorine and nitro groups in this compound enhances its biological activity compared to simpler analogs.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

4-fluoro-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H11FN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2

InChI Key

RYRJCCFCAVXUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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